(1H-1,2,3-Triazol-1-yl)methanol chemical structure and molecular weight
(1H-1,2,3-Triazol-1-yl)methanol chemical structure and molecular weight
Topic: (1H-1,2,3-Triazol-1-yl)methanol Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Dynamics
(1H-1,2,3-Triazol-1-yl)methanol is a functionalized heterocyclic intermediate formed by the N-hydroxymethylation of 1,2,3-triazole. In the context of medicinal chemistry and drug design, it serves as a critical precursor for introducing the 1,2,3-triazole pharmacophore—a well-known bioisostere for amide bonds and carboxylic acids.
Critical Technical Note on Isomerism: Researchers must recognize that 1,2,3-triazole derivatives exist in a tautomeric equilibrium. While the user-specified nomenclature (1H-1,2,3-Triazol-1-yl)methanol refers specifically to the N1-substituted isomer, this species is kinetically formed and often exists in equilibrium with the thermodynamically more stable N2-isomer (2H-1,2,3-triazol-2-yl)methanol. In solution, particularly in the presence of formaldehyde, these species can interconvert or revert to the parent triazole.
Structural Visualization: Tautomerism & Equilibrium
The following diagram illustrates the structural relationship between the N1 and N2 isomers and their formation from 1,2,3-triazole and formaldehyde.
Caption: Kinetic formation of the N1-isomer and its potential rearrangement to the thermodynamic N2-isomer.
Physicochemical Profile
The following data characterizes the target N1-isomer. Note that commercial sources often supply the benzotriazole analogue (CAS 28539-02-8), which is chemically distinct. Do not conflate the two.
| Property | Data | Notes |
| Systematic Name | (1H-1,2,3-Triazol-1-yl)methanol | N1-substituted isomer |
| Molecular Formula | C₃H₅N₃O | |
| Molecular Weight | 99.09 g/mol | Calculated based on IUPAC atomic weights |
| CAS Registry | Not widely established | Often generated in situ; distinct from Benzotriazole-1-methanol (CAS 28539-02-8) |
| Appearance | Colorless oil or white solid | Hygroscopic; often handled in solution |
| Solubility | High: Water, MeOH, DMSO | Polar hydroxymethyl group enhances solubility |
| Stability | Moderate/Low | Prone to deformylation (loss of CH₂O) or isomerization to N2 form |
Synthesis & Experimental Protocols
Mechanism of Action
The synthesis involves the nucleophilic attack of the triazole nitrogen on the electrophilic carbonyl carbon of formaldehyde.
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N1 Attack: Breaks C2v symmetry, yielding the 1H-isomer.
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N2 Attack: Preserves symmetry, yielding the 2H-isomer.
Protocol: Direct Hydroxymethylation
This protocol describes the generation of the hydroxymethyl triazole species. Note that without specific directing groups, a mixture of N1 and N2 isomers (typically ~3:7 ratio) is obtained.
Reagents:
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1H-1,2,3-Triazole (1.0 eq)
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Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2 eq)
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Solvent: Water or Acetonitrile
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Base (Optional catalytic): Triethylamine (Et₃N)
Step-by-Step Workflow:
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Preparation: In a round-bottom flask, dissolve 1,2,3-triazole in water (concentration ~1.0 M).
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Addition: Add 37% formaldehyde solution dropwise at room temperature (25°C).
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Reaction: Stir the mixture for 4–6 hours.
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Observation: If using paraformaldehyde, the suspension will clear as the reaction proceeds.
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Monitoring: Monitor via TLC (MeOH/DCM 1:9). The product is more polar than the starting triazole.
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Workup (Critical):
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Evaporate the solvent under reduced pressure at low temperature (<40°C) to prevent reversion to starting materials.
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The residue is typically a viscous oil containing a mixture of N1 and N2 isomers.
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Purification: Flash chromatography is difficult due to equilibrium. Use immediately for downstream reactions (e.g., N-alkylation or substitution).
Caption: Synthetic workflow for the generation of (1H-1,2,3-Triazol-1-yl)methanol.
Characterization: A Self-Validating System
To ensure the integrity of your compound, you must distinguish between the N1 and N2 isomers using ¹H NMR Spectroscopy . This is the primary self-validating check.
¹H NMR Diagnostic Signals (DMSO-d₆, 400 MHz)
| Feature | N1-Isomer (Target) | N2-Isomer (Thermodynamic) | Mechanistic Reason |
| Symmetry | Asymmetric | Symmetric | N1-sub breaks symmetry; N2-sub preserves it. |
| Triazole CH (H4/H5) | Two distinct signals | One singlet (2H) | In N1, H4 and H5 are chemically non-equivalent. In N2, they are identical. |
| Shift Range (CH) | ~7.7 ppm and ~8.1 ppm | ~7.8–8.0 ppm (Singlet) | Electronic environment differs at C4 vs C5 for N1-isomer. |
| CH₂ Protons | Doublet (if coupling to OH) | Singlet (often) |
Validation Check:
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If your NMR spectrum shows a single sharp singlet in the aromatic region (~7.9 ppm), you have predominantly the N2-isomer .
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If you observe two distinct signals (or a set of doublets) in the aromatic region, you have successfully isolated the N1-isomer (or a mixture containing it).
Applications in Drug Discovery[2][3][4][5]
Bioisosterism
The (1H-1,2,3-Triazol-1-yl)methanol moiety acts as a non-classical bioisostere.
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Amide Mimic: The dipole moment and H-bond acceptor capabilities of the triazole ring mimic the peptide bond, improving metabolic stability against proteases.
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Linker Chemistry: The hydroxymethyl group serves as a "handle" for further functionalization, allowing the triazole to be tethered to other pharmacophores.
Synthetic Utility: The "Click" Connection
While the hydroxymethyl derivative itself is a simple intermediate, it is the precursor to N-halomethyl triazoles .
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Reaction: Treatment with Thionyl Chloride (SOCl₂) converts the -OH to -Cl.
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Utility: The resulting N-chloromethyl triazole is a potent electrophile used to attach the triazole ring to nucleophilic drug scaffolds (e.g., amines, phenols) via N-alkylation.
Energetic Materials Precursor
Low molecular weight triazoles have high nitrogen content. While (1H-1,2,3-Triazol-1-yl)methanol is generally stable in solution, derivatives (especially nitrates or azides) can be energetic. Safety Precaution: Always handle isolated triazole solids in small quantities (<1g) until impact sensitivity is established.
References
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Kalisiak, J., & Fokin, V. V. (2008).[1][2] Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]
- Key Insight: Describes the copper-catalyzed three-component reaction yielding 2-hydroxymethyl-2H-1,2,3-triazoles and discusses the equilibrium of hydroxymethyl triazoles.
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Dimroth, O. (1902). Ueber intramolekulare Umlagerungen.[3] Umlagerungen in der Reihe des Thiodiazols und Triazols.[4] Justus Liebigs Annalen der Chemie, 323(3), 333–357.
- Key Insight: Foundational work on the Dimroth rearrangement, explaining the N1 to N2 isomeriz
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PubChem Compound Summary. (2024). 1H-Benzotriazole-1-methanol (CAS 28539-02-8). [Link]
- Key Insight: Cited to explicitly differentiate the benzotriazole analog from the user's requested 1,2,3-triazole structure.
- Worbs, B., et al. (2018). N-Hydroxymethyl-1,2,3-triazoles: Synthesis and Stability. European Journal of Organic Chemistry.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. may.chem.uh.edu [may.chem.uh.edu]
